molecular formula C12H8BrNO B13155912 5-(4-Bromophenyl)pyridine-3-carbaldehyde CAS No. 887973-73-1

5-(4-Bromophenyl)pyridine-3-carbaldehyde

Cat. No.: B13155912
CAS No.: 887973-73-1
M. Wt: 262.10 g/mol
InChI Key: ODDJTWWBSRURCF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a pyridine ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method is the Suzuki-Miyaura coupling reaction, where a brominated pyridine is coupled with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(4-Bromophenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(4-Bromophenyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)pyridine-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the bromophenyl group, resulting in different reactivity and applications.

    4-Bromobenzaldehyde: Lacks the pyridine ring, affecting its chemical behavior and biological activity.

    5-(4-Chlorophenyl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.

Uniqueness: 5-(4-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and pyridine-3-carbaldehyde moieties, which confer distinct chemical and biological properties

Properties

CAS No.

887973-73-1

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

5-(4-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H

InChI Key

ODDJTWWBSRURCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C=O)Br

Origin of Product

United States

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